molecular formula C18H25NO13 B015982 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside CAS No. 72647-96-2

4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside

Cat. No. B015982
CAS RN: 72647-96-2
M. Wt: 463.4 g/mol
InChI Key: ISCYUJSLZREARS-LFVZYRDMSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside involves multiple steps, including condensation reactions, deprotection processes, and sometimes the introduction of functional groups to increase specificity for certain biological targets. For instance, Reichert (1979) demonstrated the synthesis of crystalline 2-O-alpha-D-mannopyranosyl-beta-D-mannopyranose octaacetate through condensation, followed by fusion with p-nitrophenol and deacetylation to obtain the desired mannobioside (Reichert, 1979).

Molecular Structure Analysis

The molecular structure of glycosides like 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is crucial for their biological activity. Advanced spectroscopic methods, including 13C-n.m.r., have been utilized to establish and analyze the structures of such compounds. For example, Srivastava and Hindsgaul (1985) used 1H-, 31P-, and 13C-n.m.r. spectroscopy to confirm the structures of synthesized glycosides, providing insights into their conformational preferences (Srivastava & Hindsgaul, 1985).

Chemical Reactions and Properties

Chemical reactions involving 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside are diverse, ranging from phosphorylation and glycosylation to more complex enzymatic reactions. The specific chemical properties of the compound, such as reactivity towards various reagents or enzymes, play a significant role in its potential applications. G. N. Sando and E. Karson (1980) explored the chemical synthesis and characterization of a related glycoside for studies on the fibroblast lysosomal enzyme recognition system, highlighting the compound's role in biological processes (Sando & Karson, 1980).

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 4-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside has been a subject of research for several decades. Reichert (1979) synthesized crystalline 2-O-alpha-D-mannopyranosyl-beta-D-mannopyranose octaacetate and 6-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose octaacetate, which were essential in producing the 4-nitrophenyl alpha-D-mannobiosides (Reichert, 1979).

Enzymatic and Biological Studies

  • The binding kinetics of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside to concanavalin A was studied by Williams et al. (1978), highlighting its potential for understanding carbohydrate-protein interactions (Williams et al., 1978).

Structural Analysis

  • The structure and conformational analysis of derivatives of 4-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside have been a focus in carbohydrate chemistry. Ekborg and Glaudemans (1985) synthesized and characterized various derivatives, providing insights into their chemical structures (Ekborg & Glaudemans, 1985).

Synthetic Antigens

  • The compound has been utilized in the synthesis of synthetic antigens. Khan, Piskorz, and Matta (1994) synthesized related di- and trisaccharides, expanding the understanding of antigenic carbohydrate structures (Khan, Piskorz, & Matta, 1994).

Pharmaceutical Research

  • The applications in pharmaceutical research, particularly in the development of FimH antagonists for urinary tract infections, have been explored. Abgottspon et al. (2010) developed an assay to screen FimH antagonists using alpha-D-mannopyranosides, indicating the compound's relevance in microbial adhesion studies (Abgottspon et al., 2010).

properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCYUJSLZREARS-LFVZYRDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993487
Record name 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

CAS RN

72647-96-2
Record name 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072647962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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